

A Technical Guide to Methyl 4-methylfuran-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 4-methylfuran-3-carboxylate*

Cat. No.: *B3191752*

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Abstract

This document provides a comprehensive technical overview of **Methyl 4-methylfuran-3-carboxylate**, a substituted furan derivative. Furan cores are significant structural motifs in a variety of natural products, pharmaceuticals, and functional materials. This guide covers the compound's nomenclature, physicochemical properties, predicted spectral data, a detailed potential synthesis protocol, and a workflow visualization. The information presented is intended to support research and development activities involving furan-based heterocyclic compounds.

Nomenclature and Structure

The formal IUPAC name for the compound is **Methyl 4-methylfuran-3-carboxylate**. The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The ring is substituted at the C3 position with a methyl carboxylate group ($-\text{COOCH}_3$) and at the C4 position with a methyl group ($-\text{CH}_3$).

- Molecular Formula: $\text{C}_7\text{H}_8\text{O}_3$
- Molecular Weight: 140.14 g/mol
- CAS Number: While a specific CAS number for this exact isomer is not prominently available, related compounds like Methyl 2-methylfuran-3-carboxylate have the CAS number

6141-58-8[1].

- InChIKey: A predicted InChIKey would be generated based on the final confirmed structure. For the related Methyl 2-methylfuran-3-carboxylate, the key is UVRRIABXNIGUJZ-UHFFFAOYSA-N[1].
- SMILES: COC(=O)C1=C(C)OC=C1

Physicochemical and Spectral Data

Quantitative data for **Methyl 4-methylfuran-3-carboxylate** is not readily available in public databases. The following tables summarize predicted properties based on its structure and data from analogous compounds like methyl furan-3-carboxylate and methyl 2-methylfuran-3-carboxylate[1][2][3].

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Physical State	Colorless to pale yellow liquid	Based on similar small molecule furan esters.
Boiling Point	~180-190 °C (at 760 mmHg)	Estimated from related isomers. Methyl furan-3-carboxylate boils at 181.3°C[4].
Density	~1.15 g/cm ³	Interpolated from similar structures.
Solubility	Soluble in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane). Sparingly soluble in water.	Typical for small polar organic esters.
LogP	~1.2 - 1.5	Calculated based on structure; indicates moderate lipophilicity.

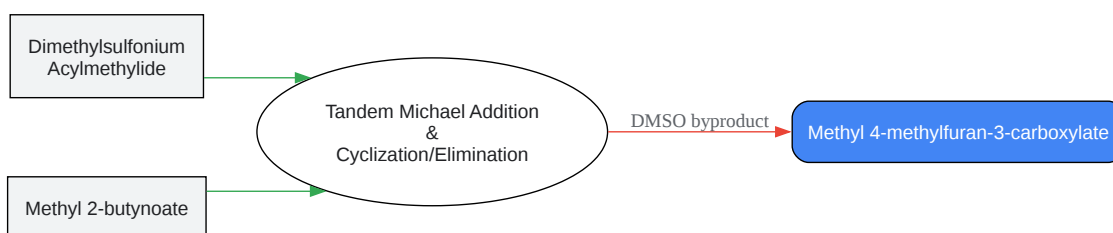
Table 2: Predicted Spectroscopic Data

Technique	Predicted Wavenumber / Chemical Shift	Assignment and Notes
FT-IR (ν , cm^{-1})	3120-3150	=C-H stretch (furan ring)
2950-2990	C-H stretch (aliphatic -CH ₃)	
1720-1735	C=O stretch (ester carbonyl)	
1580-1600	C=C stretch (furan ring)	
1100-1250	C-O stretch (ester and furan ether)	
¹ H NMR (δ , ppm)	~7.8-8.0 (s, 1H)	H2 proton on the furan ring.
~7.1-7.3 (s, 1H)	H5 proton on the furan ring.	
~3.8 (s, 3H)	Methoxy protons (-OCH ₃) of the ester.	
~2.2 (s, 3H)	Methyl protons (-CH ₃) at C4.	
¹³ C NMR (δ , ppm)	~164	C=O (ester carbonyl)
~148	C2 (furan ring)	
~142	C5 (furan ring)	
~120	C3 (furan ring, substituted)	
~115	C4 (furan ring, substituted)	
~52	-OCH ₃ (ester)	
~14	-CH ₃ (at C4)	

Potential Synthesis Pathway

The synthesis of polysubstituted furans can be achieved through various methods, including the reaction of sulfur ylides with acetylenic esters[5]. A plausible and direct strategy for synthesizing **Methyl 4-methylfuran-3-carboxylate** involves the reaction of a stabilized sulfur ylide with methyl 2-butynoate (also known as methyl crotonate's alkyne analog).

The workflow involves a tandem sequence initiated by a Michael addition, followed by intramolecular reactions and elimination to form the aromatic furan ring[5]. This method provides a direct route to structurally diverse furan compounds.



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Caption: Synthesis workflow for **Methyl 4-methylfuran-3-carboxylate**.

Experimental Protocol: Synthesis

This section details a hypothetical but plausible experimental protocol for the synthesis of **Methyl 4-methylfuran-3-carboxylate** based on established methodologies for furan synthesis[5].

Objective: To synthesize **Methyl 4-methylfuran-3-carboxylate** via the reaction of a sulfur ylide and an acetylenic ester.

Reagents and Materials:

- Dimethylsulfonium acylmethylide (sulfur ylide)
- Methyl 2-butynoate
- Anhydrous Toluene (solvent)

- Anhydrous Sodium Sulfate (drying agent)
- Silica Gel (for column chromatography)
- Ethyl Acetate, Hexanes (eluents)
- Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

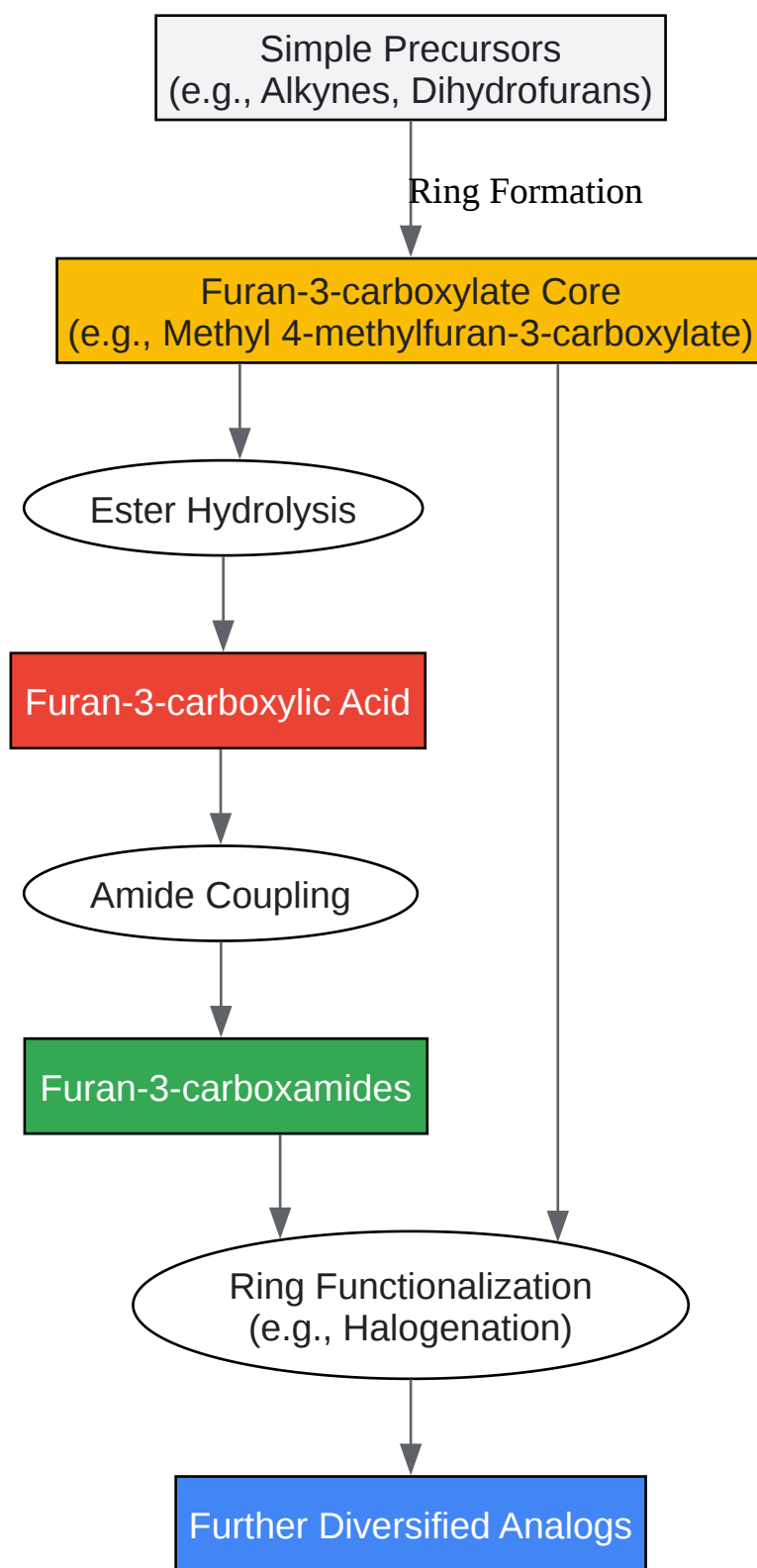
- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the sulfur ylide (1.2 equivalents) dissolved in anhydrous toluene (100 mL).
- **Addition of Ester:** Begin stirring the solution. Slowly add methyl 2-butynoate (1.0 equivalent) dropwise to the flask at room temperature over a period of 20 minutes.
- **Reaction:** After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[6].
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Collect the fractions containing the desired product (identified by TLC). Combine them and evaporate the solvent to yield pure **Methyl 4-methylfuran-3-carboxylate**. Confirm the structure and purity using NMR and mass spectrometry.

Biological and Pharmaceutical Relevance

While specific biological activities of **Methyl 4-methylfuran-3-carboxylate** are not widely reported, the furan-3-carboxylate scaffold is a valuable intermediate in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities and are core components of many approved drugs and investigational agents. For instance, derivatives have been explored for their potential as antibacterial agents by interacting with key bacterial proteins^[7]. The functional handles on this molecule—the ester and the furan ring itself—allow for further chemical modifications to generate libraries of compounds for drug discovery screening.

Logical Relationships in Furan Chemistry

The derivatization of the furan ring is a key aspect of its utility. The relationships between starting materials, key intermediates, and final products dictate the strategic approach to synthesizing complex molecules.



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Caption: Key chemical transformations starting from a furan ester core.

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